AZ 12216052

説明

Contextualization within Glutamatergic Neurotransmission Research

Glutamate (B1630785) is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a fundamental role in nearly all aspects of brain function, including learning, memory, and synaptic plasticity. scispace.comnih.govneurology.org The glutamatergic system, however, must be tightly regulated, as excessive or insufficient activity can lead to neuronal dysfunction and cell death, contributing to a range of neurological and psychiatric disorders. scispace.comhellobio.com

Research into glutamatergic neurotransmission has traditionally focused on ionotropic receptors (i.e., NMDA, AMPA, and kainate receptors), which are responsible for fast synaptic transmission. neurology.org However, the discovery of metabotropic glutamate receptors (mGluRs) revealed a more nuanced layer of glutamatergic control. nih.govnih.gov These receptors modulate neuronal excitability and synaptic transmission through G-protein-coupled signaling cascades. nih.gov AZ 12216052's mechanism of action places it directly within this modulatory system, offering a more subtle way to influence glutamatergic signaling compared to direct receptor agonists or antagonists. fiveable.menih.gov

Overview of Metabotropic Glutamate Receptors (mGluRs) and their Therapeutic Relevance

Metabotropic glutamate receptors are a family of G-protein coupled receptors (GPCRs) that are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. neurology.orgfrontiersin.org

Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and their activation often leads to increased neuronal excitability. nih.gov

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) are generally found on presynaptic terminals, where they act as autoreceptors to inhibit neurotransmitter release. mdpi.comnih.gov

Dysfunction in mGluR signaling has been implicated in a wide array of CNS disorders, making them attractive therapeutic targets. nih.govneurology.orghellobio.com Modulators of these receptors are being investigated for their potential in treating conditions such as anxiety, depression, schizophrenia, Parkinson's disease, and chronic pain. nih.govtandfonline.com AZ 12216052 specifically targets mGluR8, a member of the Group III mGluRs. wikipedia.org

Historical Development and Significance of Allosteric Modulators in Drug Discovery

The concept of allosteric modulation, where a molecule binds to a site on a receptor distinct from the primary (orthosteric) binding site, has revolutionized drug discovery. fiveable.mewikipedia.orgnumberanalytics.com This approach emerged from early observations of enzyme regulation and was later applied to receptor pharmacology, with the benzodiazepines serving as a classic example of allosteric modulators of the GABA-A receptor. news-medical.netnih.govpharmacologycanada.org

Allosteric modulators offer several key advantages over traditional orthosteric ligands: fiveable.menews-medical.netacs.org

Enhanced Selectivity: Allosteric sites are often less conserved across receptor subtypes than orthosteric sites, allowing for the development of more selective drugs with fewer off-target effects. nih.govacs.org

Fine-Tuned Modulation: Allosteric modulators can act as "dimmer switches," subtly adjusting the receptor's response to the endogenous ligand rather than simply turning it on or off. nih.gov

Preservation of Natural Signaling: The effects of many allosteric modulators are dependent on the presence of the endogenous agonist, which helps to maintain the natural temporal and spatial patterns of receptor activation. fiveable.me

The development of allosteric modulators like AZ 12216052 represents a significant advancement in the ability to therapeutically target the glutamatergic system with greater precision and subtlety. nih.govacs.org

Detailed Research Findings on AZ 12216052

AZ 12216052 has been the subject of several preclinical studies to elucidate its pharmacological profile and potential therapeutic applications.

Table 1: In Vitro and In Vivo Research Findings for AZ 12216052

| Study Type | Model System | Key Findings | Reference(s) |

| In Vitro | GHEK cells expressing human mGluR8b | Potentiates glutamate-induced [35S]GTPγS binding with an EC50 of 1 µM. | biomol.com, caymanchem.com |

| In Vitro | Undifferentiated and retinoic acid-differentiated SH-SY5Y cells | Inhibits MPP+-induced decreases in cell viability in a model of Parkinson's disease. | biomol.com, caymanchem.com |

| In Vitro | Human neuroblastoma SH-SY5Y cells | Partially reduces doxorubicin-induced cell damage. | medchemexpress.com |

| In Vivo | Mice (elevated zero maze) | Increases time spent in open areas, indicating anxiolytic-like activity. | biomol.com, caymanchem.com |

| In Vivo | Mice (acoustic startle response) | Reduces the acoustic startle response, further supporting anxiolytic-like effects. | biomol.com, caymanchem.com |

| In Vivo | Retinal ganglion cells | Modulates signaling input to retinal ganglion cells. | medchemexpress.com |

These findings underscore the potential of AZ 12216052 as a tool for studying the role of mGluR8 in the central nervous system and as a lead compound for the development of novel therapeutics.

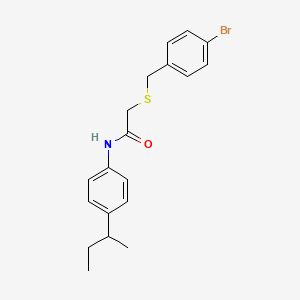

Structure

3D Structure

特性

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-N-(4-butan-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNOS/c1-3-14(2)16-6-10-18(11-7-16)21-19(22)13-23-12-15-4-8-17(20)9-5-15/h4-11,14H,3,12-13H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUYZJOTWYRWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology and Target Engagement of Az 12216052

Characterization as a Positive Allosteric Modulator of mGluR8

AZ 12216052 has been definitively identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 8 (mGluR8). wikipedia.orgnews-medical.net As a PAM, it does not activate the receptor on its own but enhances the receptor's response to its endogenous agonist, L-glutamate. nih.govnews-medical.net This modulatory role has been consistently demonstrated in various experimental models. nih.govmedchemexpress.com The compound binds to an allosteric site on the mGluR8 receptor, which is structurally distinct from the orthosteric binding site for glutamate. news-medical.net Its activity has been confirmed in GHEK cells expressing the human mGluR8b receptor and in modulating signaling inputs to retinal ganglion cells. medchemexpress.comcaymanchem.com

Mechanisms of mGluR8 Activation and Modulation by AZ 12216052

The interaction of AZ 12216052 with mGluR8 triggers a cascade of molecular events that alter the receptor's functional state, influencing both its signaling efficacy and its cellular trafficking dynamics.

AZ 12216052 potentiates the activity of glutamate at the mGluR8 receptor. medchemexpress.com A key study demonstrated that AZ 12216052 potentiates glutamate-induced [³⁵S]GTPγS binding in GHEK cells that express the human mGluR8b receptor, with an EC₅₀ value of 1 μM. caymanchem.com This indicates an enhancement of G-protein coupling and subsequent intracellular signaling. Furthermore, at a concentration of 10 μM, AZ 12216052 enhances the peak excitatory currents in ON-OFF retinal ganglion cells, an effect that is dependent on the intensity of light stimuli. medchemexpress.comarctomsci.com

Interestingly, some research indicates that AZ 12216052 also exhibits partial agonism in certain assays, such as the G protein-coupled inwardly-rectifying potassium (GIRK) current assay. biorxiv.org However, in the same assay, it did not produce a significant boost to the response elicited by a saturating concentration of glutamate. biorxiv.org This suggests that its modulatory effects can be context-dependent and may vary based on the specific signaling pathway being measured.

Beyond modulating agonist-induced signaling, AZ 12216052 influences the desensitization and internalization of the mGluR8 receptor. biorxiv.org Receptor internalization is a key mechanism for regulating receptor signaling by removing receptors from the cell surface. biorxiv.org Studies have shown that AZ 12216052 can induce stronger mGluR8 internalization compared to saturating concentrations of glutamate alone. biorxiv.org When co-applied with glutamate, AZ 12216052 produces a further boost in receptor internalization. biorxiv.org This suggests that the conformational state stabilized by the binding of both the PAM and the agonist is particularly favorable for recognition by the cellular machinery responsible for receptor desensitization and endocytosis, such as G protein-coupled receptor kinases (GRKs) and β-arrestins. biorxiv.org

Table 1: Pharmacological Profile of AZ 12216052 at mGluR8

| Parameter | Observation | Reference(s) |

|---|---|---|

| Mechanism of Action | Positive Allosteric Modulator (PAM) | , , wikipedia.org |

| Agonist Potentiation | Potentiates glutamate-induced [³⁵S]GTPγS binding | caymanchem.com |

| EC₅₀ | 1 μM (for potentiation of glutamate-induced [³⁵S]GTPγS binding) | caymanchem.com |

| Partial Agonism | Observed in GIRK current assays | biorxiv.org |

| Receptor Internalization | Induces stronger internalization than saturating glutamate | biorxiv.org |

| Internalization (Co-application) | Boosts internalization when applied with glutamate | biorxiv.org |

Agonist Efficacy Modulation

Receptor Specificity and Selectivity Profiling

The pharmacological profile of AZ 12216052 is defined by its selectivity for mGluR8 and its distinct mechanism of action compared to other types of receptor ligands.

AZ 12216052 is functionally distinct from orthosteric ligands. Orthosteric agonists, such as the specific mGluR8 agonist (S)-3,4-DCPG, bind directly to the glutamate recognition site in the receptor's extracellular Venus flytrap domain to initiate activation. nih.govresearchgate.net In contrast, AZ 12216052 binds to a different, allosteric site located within the receptor's transmembrane domain. news-medical.net A critical consequence of this is that the modulatory effects of AZ 12216052 are dependent on the presence of an orthosteric agonist like glutamate. nih.gov This property ensures that AZ 12216052 primarily affects neurotransmission only when and where glutamate is being actively released, potentially offering a more subtle and physiologically relevant modulation compared to direct-acting orthosteric agonists. nih.gov

AZ 12216052 is recognized as a selective mGluR8 PAM. wikipedia.org Its effects have been compared to other mGluR8 modulators like VU600, which showed a similar profile in receptor internalization assays. biorxiv.org While highly selective, some evidence suggests that the effects of AZ 12216052 might involve other group III mGlu receptors. medchemexpress.com For instance, one study noted that anxiolytic effects were still present in mGluR8 knockout mice, suggesting a possible interaction with mGluR4. medchemexpress.comarctomsci.com This aligns with broader findings that some allosteric modulators can exhibit a preference for the entire group III mGlu receptor family (mGluR4, mGluR6, mGluR7, and mGluR8) rather than absolute selectivity for a single subtype. nih.gov Its distinct profile differentiates it from modulators of other mGluR groups, such as the group I selective agonist (S)-3,5-DHPG or the group II antagonist LY 341495. rndsystems.com

Cellular and Biochemical Investigations of Az 12216052

In Vitro Efficacy and Mechanistic Studies

AZ 12216052 is recognized as a positive allosteric modulator (PAM) for the metabotropic glutamate (B1630785) receptor 8 (mGluR8), a receptor implicated in the modulation of synaptic transmission. medchemexpress.combioscience.co.uk In vitro studies using neuronal cell models have been crucial in elucidating the compound's cellular effects and potential mechanisms of action, particularly concerning cell viability, proliferation, and neuroprotection.

The human neuroblastoma SH-SY5Y cell line is a widely utilized in vitro model in neurobiology, valued for its ability to exist in a proliferative, undifferentiated state or be differentiated into a more mature, neuron-like phenotype using agents like retinoic acid (RA). mdpi.comias.ac.in This allows for the investigation of compounds in both dividing, cancer-like cells and in post-mitotic, neuron-like cells. The effects of AZ 12216052 have been shown to differ depending on the differentiation state of these cells. nih.govresearchgate.net

In its undifferentiated (UN) state, the SH-SY5Y cell line serves as a model for neuroblastic, proliferative cells. ias.ac.in Research indicates that AZ 12216052 actively influences the viability and proliferation of these cells. Studies have shown that AZ 12216052 stimulates proliferation in UN-SH-SY5Y cells. medchemexpress.com Furthermore, at a concentration of 0.1 µM, AZ 12216052 was found to increase cell viability. targetmol.com This proliferative effect is noteworthy, as it contrasts with the actions of some other mGluR8 activators.

Beyond its intrinsic effects on proliferation, AZ 12216052 has demonstrated protective capabilities in this cell model. It has been shown to attenuate cell damage and toxicity induced by chemotherapeutic agents such as doxorubicin (B1662922), irinotecan (B1672180), cisplatin (B142131), and the protein kinase inhibitor staurosporine (B1682477). medchemexpress.comnih.gov This suggests that in undifferentiated neuroblastoma cells, modulation of mGluR8 by AZ 12216052 can interfere with pathways leading to cell death initiated by cytotoxic compounds. nih.gov

Upon treatment with retinoic acid, SH-SY5Y cells differentiate (RA-SH-SY5Y), acquiring a more mature, neuron-like phenotype with reduced proliferation. ias.ac.inresearchgate.net In these differentiated cells, the effects of AZ 12216052 are more complex. While an increase in cell viability was observed at a concentration of 0.1 µM in RA-SH-SY5Y cells, the compound's protective effects against certain insults are altered compared to the undifferentiated state. targetmol.com

For instance, against damage induced by chemotherapeutics, AZ 12216052 offered only a modest protective effect in RA-SH-SY5Y cells. nih.gov In some cases, particularly with doxorubicin and irinotecan, the presence of mGluR8 activators, including the PAM, was found to significantly enhance the toxic effects of the chemotherapeutic agents in these neuron-like cells. nih.gov This highlights that the cellular context and differentiation state are critical determinants of the ultimate effect of AZ 12216052.

Neuroprotection is a key area of investigation for compounds acting on the central nervous system. Excitotoxicity and mitochondrial dysfunction are common pathways leading to neuronal cell death in a variety of neurological disorders. rupress.orgfrontiersin.org AZ 12216052 has been evaluated for its ability to counteract these specific forms of cellular injury.

Glutamate excitotoxicity is a pathological process where excessive stimulation of glutamate receptors leads to neuronal damage and death. nih.govfrontiersin.org This process is often mediated by a massive influx of calcium (Ca2+), which triggers downstream death cascades. rupress.orgnih.gov As a modulator of an mGlu receptor, AZ 12216052 is a prime candidate for investigating anti-excitotoxic effects.

Pharmacological activation of mGluR8 has been demonstrated to confer neuroprotection against glutamate-induced excitotoxicity in both mouse and human neurons. rupress.org Studies show that pretreatment with AZ 12216052 results in reduced nuclear and cytosolic calcium accumulation following glutamate application. rupress.org By limiting this glutamate-induced calcium release from internal stores, AZ 12216052 can protect neurons from hyperexcitation and subsequent cell death, indicating a significant neuroprotective potential against excitotoxic insults. rupress.org

The mitochondrial neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is widely used to model Parkinson's disease in vitro. mdpi.com It selectively damages neurons by inhibiting complex-I of the mitochondrial electron transport chain, leading to ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, cell death. plos.orgnih.gov

Research has shown that AZ 12216052 provides significant protection against MPP+-induced neurotoxicity. bioscience.co.ukresearchgate.net In studies using both undifferentiated and retinoic acid-differentiated SH-SY5Y cells, AZ 12216052 was found to inhibit the decrease in cell viability caused by MPP+. bioscience.co.uk Specifically, concentrations ranging from 0.001-1 µM were effective in undifferentiated cells, while concentrations of 0.1 and 1 µM were protective in differentiated cells. bioscience.co.uk Among several mGluR ligands tested, mGluR8-specific agents, including AZ 12216052, provided the highest degree of neuroprotection against MPP+-evoked cell damage in both cell states. researchgate.net

Interactive Data Table: Summary of In Vitro Effects of AZ 12216052

| Cell Model | Condition | Effect of AZ 12216052 | Concentration(s) | Source(s) |

| Undifferentiated SH-SY5Y | Baseline | Stimulates proliferation | Not specified | medchemexpress.com |

| Undifferentiated SH-SY5Y | Baseline | Increased cell viability | 0.1 µM | targetmol.com |

| Undifferentiated SH-SY5Y | Doxorubicin/Irinotecan/Cisplatin-induced damage | Partially inhibited cell damage | Not specified | nih.gov |

| Undifferentiated SH-SY5Y | Staurosporine/Doxorubicin-induced toxicity | Attenuated toxicity | Not specified | medchemexpress.com |

| Differentiated RA-SH-SY5Y | Baseline | Increased cell viability | 0.1 µM | targetmol.com |

| Differentiated RA-SH-SY5Y | Doxorubicin/Irinotecan-induced damage | Enhanced toxic effects | Not specified | nih.gov |

| Human/Mouse Neurons | Glutamate-induced excitotoxicity | Reduced calcium accumulation; Neuroprotective | Not specified | rupress.org |

| Undifferentiated SH-SY5Y | MPP+-induced damage | Inhibited decrease in cell viability | 0.001-1 µM | bioscience.co.ukresearchgate.net |

| Differentiated RA-SH-SY5Y | MPP+-induced damage | Inhibited decrease in cell viability | 0.1 and 1 µM | bioscience.co.ukresearchgate.net |

Neuroprotective Effects against Cellular Injury

Chemotherapeutic-Induced Cell Damage (e.g., Doxorubicin, Iri, Cis)

The compound AZ 12216052, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 8 (mGluR8), has been investigated for its effects on cell damage induced by various chemotherapeutic agents. Research has shown that its influence is highly dependent on the cellular context, particularly the differentiation state of the cells.

In studies using the human neuroblastoma SH-SY5Y cell line, AZ 12216052 demonstrated a protective capacity against specific chemotherapeutics in undifferentiated cells. pnas.org It was found to partially inhibit the cellular damage caused by doxorubicin, irinotecan, and cisplatin in these undifferentiated (UN-SH-SY5Y) cells. pnas.org For instance, at a concentration of 0.1 µM, AZ 12216052 increased cell viability and protected these cells from the damaging effects of irinotecan and cisplatin. nih.gov Similarly, it was shown to partially reduce doxorubicin-induced damage in human neuroblastoma SH-SY5Y cells. elifesciences.org

Conversely, the effect of AZ 12216052 changes significantly in SH-SY5Y cells that have been differentiated with retinoic acid (RA-SH-SY5Y), which represent a more mature, neuron-like phenotype. In these differentiated cells, the protective effect of the mGluR8 PAM was described as modest. pnas.org Furthermore, under certain conditions, mGluR8 activators, including AZ 12216052, were found to significantly enhance the toxic effects of doxorubicin and irinotecan in these neuron-like RA-SH-SY5Y cells. pnas.org This suggests that in non-malignant, differentiated cells, mGluR8 activation could aggravate chemotherapeutic neurotoxicity, a known adverse effect of these cancer treatments. pnas.orgmed-life.cn

These findings indicate that modulators of mGluR8 like AZ 12216052 have differential effects on chemotherapy-induced cell damage, potentially reducing the cytotoxicity of anticancer drugs in undifferentiated cancer cells while enhancing it in differentiated, non-malignant cells. pnas.org

Table 1: Effect of AZ 12216052 on Chemotherapeutic-Induced Cell Damage in SH-SY5Y Cells

| Cell Type | Chemotherapeutic Agent | Observed Effect of AZ 12216052 | Source(s) |

|---|---|---|---|

| Undifferentiated (UN-SH-SY5Y) | Doxorubicin | Partial inhibition of cell damage | pnas.orgelifesciences.org |

| Undifferentiated (UN-SH-SY5Y) | Irinotecan (Iri) | Partial inhibition of cell damage; increased cell viability | pnas.orgnih.gov |

| Undifferentiated (UN-SH-SY5Y) | Cisplatin (Cis) | Partial inhibition of cell damage; increased cell viability | pnas.orgnih.gov |

| Differentiated (RA-SH-SY5Y) | Doxorubicin | Enhanced toxic effects | pnas.org |

| Differentiated (RA-SH-SY5Y) | Irinotecan (Iri) | Enhanced toxic effects | pnas.org |

Modulation of Intracellular Signaling Pathways

AZ 12216052 functions as a positive allosteric modulator of the metabotropic glutamate receptor 8 (mGluR8). elifesciences.orgcaymanchem.com The mGluR8 receptor is a member of the Group III mGluR family, which are Class C G protein-coupled receptors (GPCRs). mdpi.comencyclopedia.pubmedchemexpress.com These receptors are critical components in cellular communication, sensing molecules outside the cell and activating internal signal transduction pathways. nih.gov

Group III mGluRs, including mGluR8, typically couple to inhibitory Gαi/o proteins. elifesciences.orgnih.gov The activation of this G protein by an agonist is allosterically enhanced by AZ 12216052. This modulation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). elifesciences.org The efficacy of AZ 12216052 in this role has been demonstrated by its ability to potentiate glutamate-induced [35S]GTPγS binding in GHEK cells that express the human mGluR8b receptor, with an EC50 of 1 µM. caymanchem.com This action confirms its role in modulating GPCR signaling cascades by enhancing the receptor's response to its natural ligand, glutamate. elifesciences.org

The activation of mGluR8, the target of AZ 12216052, has a direct impact on cellular calcium homeostasis. Studies have shown that mGluR8 activation leads to a decrease in the intracellular calcium ion concentration ([Ca2+]i). pnas.org This effect is mediated through the inhibition of voltage-gated calcium channels. nih.govarvojournals.org Specifically, mGluR8 activation has been demonstrated to inhibit N-type Ca2+ currents in neurons. nih.gov

The signaling mechanism underlying this calcium modulation involves a pertussis toxin-sensitive G protein, consistent with the receptor's coupling to the Gi/o family. arvojournals.orgnih.gov Further investigation suggests that the G protein βγ subunit is likely responsible for mediating the interaction between the activated mGluR8 and the calcium channels. arvojournals.orgnih.gov By functioning as an autoreceptor on presynaptic terminals, mGluR8 activation, enhanced by AZ 12216052, can reduce calcium influx, thereby regulating neurotransmitter release. pnas.orgarvojournals.org This modulation of cytosolic calcium concentration is a key aspect of the receptor's function. nih.gov

Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is typically dependent on the activation of receptor-interacting protein kinases (RIPK). mdpi.com Research into the neuroprotective mechanisms of AZ 12216052 has indicated an interaction with this cell death pathway.

In a cellular model of Parkinson's disease using the neurotoxin MPP+, the protective effects of AZ 12216052 were attenuated by necrostatin-1, an inhibitor of necroptosis. uj.edu.pl This finding suggests that the neuroprotective action of AZ 12216052 in this context likely involves the modulation of a necrotic cell death pathway. uj.edu.pl While some research suggests that activation of Group III mGluRs can be neuroprotective by inhibiting necroptosis, the aforementioned study points to a more direct engagement with the pathway's components. mdpi.comuj.edu.pl The data indicate that in certain models of cellular stress, the signaling cascade initiated by the activation of mGluR8 via AZ 12216052 intersects with the molecular machinery of necroptosis.

The influence of AZ 12216052 on apoptosis, a form of programmed cell death, presents a nuanced profile. Apoptosis culminates in the activation of executioner caspases, such as caspase-3, and results in characteristic morphological changes like DNA fragmentation and the formation of apoptotic nuclei. frontiersin.orgfrontiersin.org

In investigations of its neuroprotective properties in a cellular model of Parkinson's disease, AZ 12216052 was found to protect against MPP+-induced DNA fragmentation. uj.edu.pl However, the same study explicitly excluded a direct influence on the activity of caspase-3, a key executioner of apoptosis. uj.edu.plcpn.or.kr This suggests that while AZ 12216052 can prevent some hallmarks of apoptosis, its mechanism does not appear to involve the direct inhibition of the primary executioner caspase. This finding aligns with the observation that its protective effects may be mediated by necroptosis pathways instead. uj.edu.pl The inhibition of apoptotic cell death can, in some instances, lead to a switch towards other cell death modalities like necrosis. csic.es

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, is a central signaling module that regulates cell proliferation, differentiation, and survival. sinobiological.comkegg.jp The interaction of AZ 12216052 with this pathway is dictated by its action on mGluR8.

As Group III mGluRs are negatively coupled to adenylyl cyclase and the cAMP cascade, they are generally thought to inhibit the ERK/MAPK pathway, as cAMP/PKA signaling can lead to ERK activation. elifesciences.org Consistent with this, studies have shown that inhibiting Group III mGluRs results in an increase in the phosphorylation and activation of ERK1/2. elifesciences.org This implies that activation of mGluR8 by a PAM like AZ 12216052 would likely lead to an inhibition of ERK1/2 phosphorylation.

However, the cellular context appears to be critical. In a model of Parkinson's disease, the activation of Group II/III mGluRs was reported to up-regulate pro-survival ERK1/2 phosphorylation. mdpi.com This suggests that the ultimate effect of mGluR8 activation on the MAPK/ERK1/2 pathway can be either inhibitory or stimulatory, depending on the specific cellular state and the network of other active signaling pathways. mdpi.commdpi.com

Impact on Apoptotic Processes (e.g., Caspase-3 Activity, Apoptotic Nuclei)

Functional Assays for Receptor Activation

The functional activity of the compound AZ 12216052 has been characterized through various cellular and biochemical investigations. These assays are crucial for understanding how the modulator interacts with its target receptor, the metabotropic glutamate receptor 8 (mGluR8), and elicits a cellular response. The following sections detail the findings from key functional assays used to probe the activation and subsequent desensitization profile of mGluR8 in response to AZ 12216052.

GIRK Current Assay

G protein-coupled inwardly rectifying potassium (GIRK) channels are key effectors of G protein-coupled receptors (GPCRs) like mGluR8. wikipedia.orgfrontiersin.org The activation of these channels leads to an outward flow of potassium ions, hyperpolarizing the cell membrane and reducing cellular excitability. wikipedia.org The GIRK current assay is an electrophysiological technique used to measure this channel activity as a direct readout of acute receptor activation. frontiersin.orgbiorxiv.org

In studies investigating the effect of AZ 12216052, a known positive allosteric modulator (PAM) of mGluR8, the GIRK current assay was employed to assess its agonist activity. biorxiv.orgnih.gov The research revealed that AZ 12216052 exhibits partial agonism at the mGluR8 receptor. biorxiv.orgbiorxiv.orgresearchgate.net This means that the compound can directly activate the receptor in the absence of the endogenous agonist, glutamate, but produces a response that is submaximal compared to that of a full agonist. biorxiv.org

Interestingly, while many PAMs are defined by their ability to enhance the effect of an orthosteric agonist, AZ 12216052 did not produce a substantial boost to the receptor's response when co-applied with a saturating concentration of glutamate in the GIRK current assay. biorxiv.orgbiorxiv.org This suggests that its primary mode of action in this context is direct, albeit partial, receptor activation rather than potentiation of the glutamate-mediated response. biorxiv.org

| Compound | Target Receptor | Assay | Observed Effect | Reference |

|---|---|---|---|---|

| AZ 12216052 | mGluR8 | GIRK Current Assay | Showed partial agonism. | biorxiv.orgbiorxiv.orgresearchgate.net |

| AZ 12216052 + Glutamate (saturating) | mGluR8 | GIRK Current Assay | Did not produce a substantial boost in response. | biorxiv.orgbiorxiv.org |

Receptor Internalization Assays (e.g., SNAP-tag based surface labeling)

Receptor internalization is a key mechanism of desensitization, where cell surface receptors are removed via endocytosis, leading to a diminished response upon prolonged or repeated exposure to an agonist. biorxiv.org SNAP-tag based surface labeling is a live-cell imaging technique used to quantify this process. biorxiv.org It allows for the measurement of the decrease in surface-expressed receptors over time following ligand application. biorxiv.org

Investigations into the effects of AZ 12216052 on mGluR8 desensitization have utilized such internalization assays. biorxiv.orgbiorxiv.org The findings indicate that AZ 12216052 is more effective at driving receptor internalization than even a saturating concentration of the endogenous agonist, glutamate. biorxiv.orgbiorxiv.org

Furthermore, when AZ 12216052 was co-applied with glutamate, it resulted in an even greater degree of receptor internalization, indicating a synergistic effect on receptor desensitization. biorxiv.orgbiorxiv.org These results, when contrasted with the GIRK current assay findings, suggest that AZ 12216052 may be a biased modulator, preferentially promoting the pathways leading to receptor desensitization and internalization over those leading to acute G protein activation. biorxiv.org

| Compound/Condition | Target Receptor | Assay | Observed Effect on Receptor Internalization | Reference |

|---|---|---|---|---|

| AZ 12216052 | mGluR8 | SNAP-tag Surface Labeling | Stronger internalization than saturating glutamate. | biorxiv.orgbiorxiv.org |

| AZ 12216052 + Glutamate | mGluR8 | SNAP-tag Surface Labeling | Produced a boost in internalization upon co-application. | biorxiv.orgbiorxiv.org |

Preclinical Behavioral and Electrophysiological Research

Anxiolytic Activity Assessment in Animal Models

Studies have investigated the anxiolytic (anti-anxiety) properties of AZ 12216052 using various animal models and behavioral tests.

The anxiolytic effects of AZ 12216052 have been evaluated in different mouse strains, including wild-type C57BL/6J mice and apolipoprotein E-deficient (ApoE−/−) mice. medchemexpress.com The C57BL/6J strain is a widely used inbred strain in behavioral neuroscience. nih.gov The ApoE−/− mouse is a model prone to developing atherosclerosis. nih.gov

Research in 2-month-old wild-type and ApoE−/− mice demonstrated that AZ 12216052 reduced measures of anxiety. medchemexpress.com Further studies involving 24-month-old wild-type and mGluR8 knockout (mGluR8−/−) mice also showed that AZ 12216052 reduced anxiety-like behaviors. nih.gov The fact that the compound retained anxiolytic effects in mice lacking the mGluR8 receptor suggests that its mechanism of action may also involve other receptors, such as mGluR4. medchemexpress.comnih.gov

To quantify the anxiolytic effects of AZ 12216052, researchers have employed standardized behavioral tests that measure anxiety-like responses to avoidable and unavoidable stimuli.

Acoustic Startle Response: This test measures an animal's reflex response to a sudden, loud noise. A reduced startle response can indicate an anxiolytic effect. Treatment with AZ 12216052 was shown to reduce the acoustic startle response in mice, further supporting its anxiolytic-like activity. medchemexpress.comnih.govbioscience.co.uk

| Behavioral Readout | Animal Model | Effect of AZ 12216052 | Interpretation |

|---|---|---|---|

| Time in Open Areas (Elevated Zero Maze) | C57BL/6J, ApoE−/−, mGluR8−/− mice | Increased medchemexpress.combiomol.comnih.gov | Anxiolytic-like effect |

| Acoustic Startle Response | C57BL/6J, mGluR8−/− mice | Reduced medchemexpress.comnih.gov | Anxiolytic-like effect |

Evaluation in Mouse Models of Anxiety (e.g., ApoE−/−, C57BL/6J mice)

Neuropathic Pain Modulation Studies

Research has also been conducted to determine the role of AZ 12216052 in modulating pain, particularly in the context of neuropathic pain, which is caused by damage to the nervous system.

The Spared Nerve Injury (SNI) model is a widely used surgical model in rodents that mimics chronic neuropathic pain in humans. nih.govnih.gov In a study using the SNI model in rats, the effects of AZ 12216052 were investigated. When microinjected into the dorsal striatum (DS), a brain region involved in pain modulation, AZ 12216052 was found to increase the tail flick latency in SNI rats. researchgate.net An increased latency in the tail flick test, which measures the time it takes for an animal to move its tail away from a heat source, indicates a reduction in pain sensitivity (analgesia).

The Rostral Ventromedial Medulla (RVM) is a critical brainstem area that exerts both inhibitory and excitatory control over pain transmission pathways to the spinal cord. nih.govwikipedia.org The RVM contains distinct classes of neurons, including "ON-cells" and "OFF-cells," which are characterized by their responses to noxious stimuli. wikipedia.orgfrontiersin.org ON-cells show a burst of activity just before a nocifensive reflex and are considered to facilitate pain. nih.govwikipedia.org Conversely, OFF-cells pause their firing before a reflex and are associated with pain inhibition. wikipedia.org The modulation of these cells can therefore predict a compound's effect on pain.

Electrophysiological studies have directly measured the effect of AZ 12216052 on RVM neurons in the SNI rat model of neuropathic pain. Following microinjection of AZ 12216052 into the dorsal striatum, a significant decrease in the spontaneous firing rate of RVM ON-cells was observed in SNI rats. researchgate.netphysiology.org The compound did not, however, alter ON-cell activity in the control (sham-operated) rats. physiology.org

Furthermore, AZ 12216052 also reduced the tail flick-related burst of firing in ON-cells and increased the time it took for this burst to begin in SNI rats. physiology.org The inhibition of these pronociceptive (pain-facilitating) ON-cells is consistent with the analgesic behavioral effects observed in the tail flick test. researchgate.netphysiology.org

| RVM ON-Cell Parameter | Animal Model | Effect of Intra-DS AZ 12216052 | Reference |

|---|---|---|---|

| Spontaneous Firing Rate | Spared Nerve Injury (SNI) Rats | Decreased | physiology.org |

| Tail Flick-Evoked Burst Firing | Spared Nerve Injury (SNI) Rats | Decreased | physiology.org |

| Onset of Tail Flick-Evoked Burst | Spared Nerve Injury (SNI) Rats | Increased | physiology.org |

Electrophysiological Analysis of Rostral Ventromedial Medulla (RVM) Cell Activity

Modulation of OFF-Cell Activity

Research has demonstrated that AZ 12216052 influences the activity of specific neurons in the rostral ventromedial medulla (RVM), a critical area for pain modulation. In animal models of neuropathic pain, specifically the spared nerve injury (SNI) model, intra-dorsal striatum (DS) administration of AZ 12216052 led to a notable increase in the activity of RVM OFF-cells. researchgate.netphysiology.orgnih.gov These cells are known to be associated with the suppression of pain signals. The effect of AZ 12216052 on OFF-cell activity was observed to be similar to that of the mGluR8 agonist (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG), although AZ 12216052 was found to be less potent. researchgate.netphysiology.orgphysiology.orgnih.gov

In these studies, while AZ 12216052 increased OFF-cell activity, it concurrently decreased the activity of ON-cells, which are implicated in the facilitation of pain transmission. researchgate.netphysiology.orgnih.gov This dual action on RVM neurons is a key aspect of its modulatory role in pain pathways. It is important to note that these effects were observed in neuropathic pain states; in sham-operated (control) animals, AZ 12216052 did not significantly alter the activity of ON or OFF cells. researchgate.netphysiology.orgnih.gov

Table 1: Effect of Intra-Dorsal Striatum (DS) Microinjection of AZ 12216052 on RVM OFF-Cell Spontaneous Firing Rate

| Animal Model | Treatment Group | Change in OFF-Cell Firing Rate |

| Spared Nerve Injury (SNI) Rats | Vehicle | No significant change |

| Spared Nerve Injury (SNI) Rats | AZ 12216052 | Increased |

| Sham-operated Rats | Vehicle | No significant change |

| Sham-operated Rats | AZ 12216052 | No significant change |

Data derived from studies investigating the effects of AZ 12216052 in the dorsal striatum. researchgate.netphysiology.org

Assessment of Mechanical Allodynia and Thermonociception

Mechanical allodynia, a condition where a normally non-painful stimulus elicits a pain response, is a common symptom of neuropathic pain. nih.govdovepress.comnih.gov Studies have shown that the stimulation of mGluR8 in the dorsal striatum can inhibit mechanical allodynia. researchgate.netphysiology.org While the mGluR8 agonist (S)-3,4-DCPG was found to increase the mechanical withdrawal threshold in SNI rats, indicating a reduction in mechanical sensitivity, the direct effects of AZ 12216052 on mechanical allodynia are linked to its broader impact on pain pathways. researchgate.netphysiology.org

In terms of thermonociception (the perception of noxious heat), intra-DS microinjection of AZ 12216052 was found to increase the tail-flick latency in SNI rats. researchgate.netphysiology.orgresearchgate.net This suggests an analgesic effect, as a longer latency indicates a reduced sensitivity to the thermal stimulus. Similar to its effects on cell activity, this modulation of thermonociception was specific to the neuropathic pain model and not observed in sham-operated animals. researchgate.netphysiology.org

Table 2: Effect of Intra-Dorsal Striatum (DS) Microinjection of AZ 12216052 on Nociceptive Responses

| Parameter | Animal Model | Treatment Group | Outcome |

| Mechanical Allodynia | Spared Nerve Injury (SNI) Rats | (S)-3,4-DCPG | Increased mechanical withdrawal threshold |

| Thermonociception (Tail-flick latency) | Spared Nerve Injury (SNI) Rats | AZ 12216052 | Increased latency |

| Thermonociception (Tail-flick latency) | Sham-operated Rats | AZ 12216052 | No significant change |

Data compiled from research on the role of dorsal striatum mGluR8 in nociception. researchgate.netphysiology.orgresearchgate.net

Neurobiological Investigations

Impact on mGluR8 Gene Expression and Immunoreactivity in Specific Brain Regions (e.g., Dorsal Striatum)

The dorsal striatum is a key brain region involved in pain processing and expresses mGluR8. physiology.orgnih.gov Investigations into the neurobiology of neuropathic pain have revealed changes in the expression of this receptor. In SNI rats, a decrease in the levels of mGluR8 gene expression and immunoreactivity was observed in the dorsal striatum. researchgate.netphysiology.orgnih.gov This reduction was found on GABAergic terminals. researchgate.netphysiology.org

Interestingly, this decrease in gene and immunoreactivity was associated with an increase in mGluR8 protein levels in the dorsal striatum of these animals. researchgate.netphysiology.org This suggests a complex regulatory mechanism of mGluR8 in chronic pain states. The neuroplastic changes affecting mGluR8 expression in the dorsal striatum appear to be a prerequisite for the effectiveness of mGluR8 activators in modulating pain. nih.gov

Table 3: Changes in mGluR8 Expression in the Dorsal Striatum of SNI Rats

| Parameter | Change in SNI Rats | Location of Expression |

| mGluR8 Gene Expression | Decreased | GABAergic terminals |

| mGluR8 Immunoreactivity | Decreased | GABAergic terminals |

| mGluR8 Protein Levels | Increased | Dorsal Striatum |

Findings are based on studies of mGluR8 in neuropathic pain conditions. researchgate.netphysiology.orgnih.gov

Therapeutic Potential and Disease Models

Research into Anxiety Disorders

These effects are primarily attributed to its positive allosteric modulation of the mGluR8 receptor. However, further research has suggested a more complex mechanism. Interestingly, AZ 12216052 was found to retain its anxiolytic effects in mice genetically engineered to lack the mGluR8 receptor (mGluR8-/- mice). nih.gov This finding suggests that the compound may also exert its effects through other receptors, with research pointing towards a potential involvement of the mGluR4 receptor. nih.gov

| Animal Model | Test Paradigm | Observed Effect | Reference |

|---|---|---|---|

| Wild-type and Apolipoprotein E-deficient (Apoe-/-) mice | Elevated Zero Maze | Reduced measures of anxiety without affecting velocity. | caymanchem.commolnova.com |

| Wild-type mice | Acoustic Startle Response | Reduced acoustic startle response. | caymanchem.com |

| mGluR8-/- mice | Elevated Zero Maze | Reduced measures of anxiety, suggesting off-target effects (potentially via mGluR4). | nih.gov |

Investigations into Neurodegenerative Diseases

The role of glutamate (B1630785) in excitotoxicity provides a strong rationale for investigating glutamate receptor modulators in the context of neurodegenerative diseases. Research has explored the neuroprotective potential of AZ 12216052 in several disease models.

The potential of AZ 12216052 as a neuroprotective agent has been examined in an in vitro model of Parkinson's disease. nih.gov This research used the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) to induce cell death in human neuroblastoma SH-SY5Y cells, a common model for studying parkinsonian neurodegeneration. caymanchem.comnih.gov

In these studies, AZ 12216052 demonstrated significant protective effects against MPP+-induced cell damage. nih.gov The compound was found to be among the most effective neuroprotective agents when compared to other mGluR II and III activators. nih.gov Specifically, AZ 12216052 inhibited the decrease in cell viability caused by MPP+ in both undifferentiated and retinoic acid-differentiated SH-SY5Y cells. caymanchem.comnih.gov These findings highlight the mGluR8 receptor as a promising target for neuroprotective strategies in Parkinson's disease. nih.gov

Direct research specifically investigating AZ 12216052 in preclinical models of Alzheimer's disease is limited. However, its demonstrated neuroprotective properties in broader cell-based assays are relevant. For instance, studies have shown that AZ 12216052 can protect human neuroblastoma SH-SY5Y cells from damage induced by agents like staurosporine (B1682477) and doxorubicin (B1662922). molnova.comnih.gov The compound was particularly effective in undifferentiated cells, where it partially attenuated cell death. nih.gov Given that SH-SY5Y cells are also widely used in AD research and that glutamatergic dysfunction is a component of AD pathology, the neuroprotective effects of AZ 12216052 suggest a potential, though currently unexplored, avenue for investigation in this area. medchemexpress.eu

Recent research has identified a significant role for the mGluR8 receptor in mitigating neurodegeneration associated with chronic CNS inflammation, such as in Multiple Sclerosis. rupress.org A key study demonstrated that the gene for mGluR8 (GRM8) is a decisive modulator of glutamate-driven excitotoxicity in neurons from MS patients. rupress.org

Pharmacological activation of mGluR8 with AZ 12216052 was shown to be neuroprotective. rupress.org In in vitro experiments using primary mouse neurons, pretreatment with AZ 12216052 protected them from glutamate-induced injury. rupress.org This protective effect was absent in neurons from mice lacking the Grm8 gene, confirming the compound's specificity. rupress.org Furthermore, in an in vivo mouse model of MS (experimental autoimmune encephalomyelitis, or EAE), treatment with AZ 12216052 reduced inflammation-induced neurodegeneration. rupress.orguni-hamburg.de These findings strongly support the therapeutic potential of targeting mGluR8 with activators like AZ 12216052 to limit neuronal damage in MS. rupress.orgresearchgate.net

| Cell Line / Culture | Toxin / Stressor | Observed Effect | Disease Model Relevance | Reference |

|---|---|---|---|---|

| Undifferentiated SH-SY5Y cells | MPP+ | Attenuated cell damage (by ~35%). | Parkinson's Disease | nih.govsci-hub.box |

| Retinoic Acid-Differentiated SH-SY5Y cells | MPP+ | Partially protected against cell death (by ~20%). | Parkinson's Disease | caymanchem.comsci-hub.box |

| Undifferentiated SH-SY5Y cells | Staurosporine (St), Doxorubicin (Dox) | Partially attenuated St- and Dox-evoked cell death. | General Neuroprotection | nih.gov |

| Primary Mouse Neurons | Glutamate | Protected against glutamate-induced neuronal injury. | Multiple Sclerosis / Excitotoxicity | rupress.org |

Specific studies evaluating the efficacy of AZ 12216052 in animal models of ischemic stroke or traumatic brain injury have not been identified in a review of the available literature. Both stroke and TBI are complex conditions characterized by an initial injury followed by a cascade of secondary damage, including excitotoxicity, which contributes to neuronal death. ucdavis.edufrontiersin.org Given the established role of glutamate in these secondary injury pathways and the neuroprotective effects of AZ 12216052 in other models of neuronal stress, its potential utility in stroke and TBI represents a logical area for future research. nucleos.com

Multiple Sclerosis (MS) and other Chronic Inflammatory/Demyelinating CNS Diseases

Research into Obesity and Metabolic Disorders

AZ 12216052 has been proposed as a tool for studying obesity and metabolic disorders. molnova.comnordicbiosite.combioscience.co.uk This suggestion is based on the underlying biology of the mGluR8 receptor. Research on mice with a genetic deficiency of the Grm8 gene found that these animals exhibit mild insulin (B600854) resistance and weight gain. uni-hamburg.de This link between the mGluR8 receptor and metabolic regulation provides a strong rationale for investigating whether a positive modulator like AZ 12216052 could influence these pathways. However, primary research studies specifically detailing the effects of AZ 12216052 administration in models of obesity or metabolic syndrome are not yet prominent in the scientific literature.

Exploration in other Neurological and Psychiatric Conditions

The therapeutic potential of AZ 12216052, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 8 (mGluR8), extends to a variety of neurological and psychiatric disorders. medchemexpress.comnews-medical.netwindows.net The compound's ability to modulate glutamatergic neurotransmission suggests its utility in conditions where this system is dysregulated.

Drug Addiction

The brain circuits associated with drug addiction are a key area of research, and compounds that modulate these pathways are of significant interest. While direct studies on AZ 12216052 in specific addiction models are not extensively detailed in the provided search results, its role as an mGluR8 PAM positions it as a candidate for investigation. tocris.com The glutamatergic system is known to be involved in the reinforcing effects of drugs of abuse and the neuroadaptations that lead to addiction. Modulation of mGluR8 could potentially influence these processes.

Epilepsy

Glutamatergic dysfunction is a key factor in the pathophysiology of epilepsy, a brain disorder characterized by recurrent, unprovoked seizures. windows.netgenecards.org The excessive activation of glutamate receptors can lead to neuronal hyperexcitability and excitotoxicity, which contribute to the generation and propagation of seizures. cigb.edu.cu As a modulator of an inhibitory metabotropic glutamate receptor, AZ 12216052 could theoretically play a role in dampening excessive glutamatergic activity. In a study on human neuroblastoma SH-SY5Y cells, AZ 12216052 was investigated for its effects on chemotherapy-induced cell damage, though this is not a direct model of epilepsy. termedia.pl The gene for mGluR8, GRM8, has been associated with epilepsy. genecards.org

Schizophrenia

Dysfunction of the glutamatergic system has been strongly implicated in the pathophysiology of schizophrenia. windows.netgenecards.org Research has pointed to polymorphisms in the metabotropic glutamate receptor type 8 gene (GRM8) as having positive associations with schizophrenia. genecards.org The development of drugs that act on mGlu receptors is considered a promising therapeutic strategy for regulating the glutamatergic system without causing the side effects associated with affecting normal synaptic transmission. windows.net While direct clinical trials of AZ 12216052 for schizophrenia are not mentioned, its mechanism of action aligns with therapeutic strategies targeting glutamate receptors in this disorder.

Methodological Considerations in Az 12216052 Research

Design of In Vitro Experiments

In vitro studies are fundamental for dissecting the molecular and cellular mechanisms through which AZ 12216052 exerts its effects. These experiments often involve cultured cells, allowing for controlled investigation of the compound's interaction with its target, the metabotropic glutamate (B1630785) receptor 8 (mGluR8).

Cell Culture Models and Differentiation States

The choice of cell model is critical in AZ 12216052 research, with the human neuroblastoma SH-SY5Y cell line being a prominent model. biorxiv.org These cells are advantageous due to their human origin and their ability to be differentiated into a more mature, neuron-like phenotype. biorxiv.orgresearchgate.net Studies have utilized both undifferentiated (UN-) and retinoic acid-differentiated (RA-) SH-SY5Y cells to investigate how the cellular context influences the effects of AZ 12216052. biorxiv.org Differentiation with retinoic acid induces a neuronal-like state, providing a more physiologically relevant model for neuroprotection and neurotoxicity studies. biorxiv.orgaxolbio.com

Another key in vitro model involves the use of GHEK cells engineered to express the human mGluR8b receptor. medchemexpress.com This allows for the specific investigation of AZ 12216052's activity at its direct target in a controlled cellular environment, isolating the receptor's response from other neuronal complexities.

Human induced pluripotent stem cell (hiPSC)-derived neurons have also been used to translate findings from mouse models to human-relevant systems, confirming the neuroprotective role of mGluR8 activation. nih.gov

Table 1: Cell Culture Models in AZ 12216052 Research

| Cell Line | Organism | Tissue of Origin | Key Characteristics in AZ 12216052 Research |

|---|---|---|---|

| SH-SY5Y | Human | Neuroblastoma | Used in both undifferentiated and retinoic acid-differentiated states to study effects on cell damage and toxicity. biorxiv.org |

| GHEK | Human | Kidney | Engineered to express human mGluR8b receptor to study specific receptor modulation. medchemexpress.com |

| hiPSC-derived neurons | Human | Pluripotent Stem Cells | Used to confirm neuroprotective mechanisms in a human neuronal context. nih.gov |

Induction of Cellular Stress and Injury

To evaluate the neuroprotective potential of AZ 12216052, in vitro models often incorporate the induction of cellular stress and injury. Common methods involve the application of chemotherapeutic agents known for their cytotoxic effects. biorxiv.org Researchers have used compounds such as doxorubicin (B1662922), irinotecan (B1672180), and cisplatin (B142131) to evoke cell damage in SH-SY5Y cells. biorxiv.org Staurosporine (B1682477), a potent inducer of apoptosis, has also been employed to study the compound's ability to attenuate cell death pathways. medchemexpress.com

The synergistic effects of stressors are also investigated. For instance, studies have examined the combination of lipid-loading and doxorubicin exposure in hepatoma cells to model conditions relevant to obese cancer patients, which induces enhanced cytotoxicity and oxidative stress. physiology.org These models allow for the quantification of AZ 12216052's ability to mitigate damage under various pathological conditions.

Table 2: Agents Used for Induction of Cellular Stress in AZ 12216052 In Vitro Studies

| Stress Inducing Agent | Mechanism of Action | Cell Model Used | Endpoint Measured |

|---|---|---|---|

| Doxorubicin | DNA intercalation, topoisomerase II inhibition, oxidative stress | SH-SY5Y, Huh7 | Cell damage, cytotoxicity, apoptosis, caspase-3/7 activity. biorxiv.orgmedchemexpress.comphysiology.org |

| Irinotecan | Topoisomerase I inhibitor | SH-SY5Y | Cell damage. biorxiv.org |

| Cisplatin | DNA cross-linking | SH-SY5Y | Cell damage. biorxiv.org |

| Staurosporine | Potent protein kinase C inhibitor, induces apoptosis | SH-SY5Y | Toxicity, apoptosis. medchemexpress.com |

Design of In Vivo Studies

In vivo studies are essential for understanding the systemic effects of AZ 12216052, including its behavioral and physiological outcomes in a whole organism. These studies typically involve animal models that can replicate aspects of human diseases.

Selection of Animal Models (e.g., genetically modified strains, disease models)

The selection of appropriate animal models is crucial for the translational relevance of in vivo findings. In AZ 12216052 research, wild-type mice, such as the C57BL/6J strain, are commonly used to establish baseline anxiolytic effects. medchemexpress.com

To confirm the specific involvement of the mGluR8 receptor, genetically modified animals, specifically mGluR8 knockout (Grm8−/−) mice, are employed. nih.gov These models are critical for demonstrating that the observed effects of AZ 12216052 are indeed mediated through its intended target. For instance, the neuroprotective effects of AZ 12216052 observed in wild-type mice during experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, were absent in Grm8−/− mice. nih.gov

Disease-specific models are also utilized. Apolipoprotein E-deficient (Apoe−/−) mice have been used in studies of anxiety. medchemexpress.com Additionally, rat models of neuropathic pain, such as the spared nerve injury (SNI) model, are used to investigate the analgesic potential of AZ 12216052. medchemexpress.com

Table 3: Animal Models in AZ 12216052 Research

| Animal Model | Strain/Type | Purpose in AZ 12216052 Research | Key Findings |

|---|---|---|---|

| Wild-Type Mouse | C57BL/6J | To assess anxiolytic effects. medchemexpress.com | AZ 12216052 reduces anxiety-like behaviors. medchemexpress.com |

| mGluR8 Knockout Mouse | Grm8−/− | To confirm target specificity of AZ 12216052. nih.gov | Anxiolytic and neuroprotective effects are absent, confirming mGluR8 mediation. nih.gov |

| Apolipoprotein E-deficient Mouse | Apoe−/− | To study anxiety in a model with a specific genetic predisposition. medchemexpress.com | AZ 12216052 reduces anxiety measures. medchemexpress.com |

| Spared Nerve Injury Rat | N/A | To investigate effects on neuropathic pain. medchemexpress.com | AZ 12216052 modulates the activity of pain-related neurons. medchemexpress.com |

Behavioral Paradigms for Specific Endpoints

To quantify the effects of AZ 12216052 on complex behaviors like anxiety, standardized behavioral paradigms are used. The elevated zero maze is a common apparatus for assessing anxiety-like behavior in rodents. medchemexpress.comarvojournals.org This test leverages the animal's natural aversion to open and elevated spaces, and a reduction in anxiety is inferred from an increase in time spent in the open arms of the maze. biosynth.comnih.gov

The acoustic startle response is another key paradigm, used to measure sensorimotor gating and anxiety levels. medchemexpress.combiosynth.com This test assesses the animal's reflexive response to a sudden, loud auditory stimulus. A reduced startle response following administration of AZ 12216052 is indicative of its anxiolytic properties. medchemexpress.com These tests are typically conducted after a period of acclimation to the testing environment to ensure reliable results. arvojournals.orgbiosynth.com

Electrophysiological Recording Techniques

Electrophysiological techniques provide direct measures of neuronal activity and are critical for understanding how AZ 12216052 modulates synaptic transmission. Whole-cell voltage-clamp recording is a key technique used in these studies. nih.govbiosynth.com In one experimental setup, these recordings are performed on retinal ganglion cells from an isolated, superfused mouse retina preparation. nih.govbiosynth.com This allows for the measurement of light-evoked excitatory and inhibitory currents and how they are modulated by AZ 12216052. nih.gov

Another electrophysiological approach is the use of G-protein-coupled inwardly-rectifying potassium (GIRK) channel current assays in cell lines expressing mGluR8. biorxiv.org This technique measures the ion channel activity downstream of mGluR8 activation, providing a quantitative assessment of the functional consequences of receptor modulation by AZ 12216052. biorxiv.org

In vivo electrophysiological recordings have also been performed in the rostral ventromedial medulla (RVM) of rats with spared nerve injury. researchgate.netmedchemexpress.com These experiments record the activity of "ON" and "OFF" cells, which are involved in the descending modulation of pain, to determine how intra-striatal administration of AZ 12216052 affects their firing patterns in a neuropathic pain state. medchemexpress.com

Table 4: Compound Names Mentioned in the Article | Compound Name | | | :--- | | (S)-3,4-dicarboxyphenylglycine | | Ac-DEVD-CHO | | Acetyl-L-carnitine | | AZ 12216052 | | BKT140 | | Camptothecin | | Cisplatin | | Cycloheximide | | Doxorubicin | | GC30250 SPQ | | GC46092 | | GC61565 | | Gemcitabine | | homo-AMPA | | Hydroxyurea | | Irinotecan | | L-Acetylcarnitine | | L-carnitine | | LY3009120 | | LY341495 | | Memantine | | MPEP | | Navitoclax | | Palmitoylethanolamide | | Staurosporine | | TASP0433 | | Temozolomide | | UBP1112 | | VU 0155041 | | VU6005649 | | Z-VAD-fmk |

Challenges and Future Directions in Az 12216052 Research

Addressing Specificity and Off-Target Effects

AZ 12216052 is characterized as a positive allosteric modulator of mGluR8, meaning it enhances the receptor's response to the endogenous ligand, glutamate (B1630785). nih.gov However, its specificity is not fully elucidated. A critical finding that complicates the understanding of its mechanism of action is the observation that AZ 12216052 retains its anxiety-reducing effects in mice lacking the mGluR8 receptor (mGluR8 -/- mice). researchgate.net This strongly suggests that the compound may exert some of its effects through interactions with other molecular targets. researchgate.net Adding to this complexity, one source has described AZ 12216052 as a selective allosteric modulator of the NMDA receptor, a claim that contradicts the bulk of the available literature identifying it as an mGluR8 PAM. biosynth.com This discrepancy underscores the need for comprehensive screening and characterization to definitively map its interaction profile.

| Target Receptor | Reported Activity | Source |

| mGluR8 | Positive Allosteric Modulator | nih.gov |

| NMDA Receptor | Selective Allosteric Modulator | biosynth.com |

| Unknown (Off-Target) | Anxiolytic Effects in mGluR8 -/- mice | researchgate.net |

Optimizing Pharmacological Profiles for Therapeutic Application

The development of positive allosteric modulators like AZ 12216052 offers several theoretical advantages over direct-acting agonists. PAMs provide a more subtle and physiologically relevant modulation of receptor activity, as their effect is dependent on the presence of the natural neurotransmitter. patsnap.com This can potentially reduce the risk of receptor overstimulation and desensitization, leading to fewer off-target effects. patsnap.commdpi.com For central nervous system disorders, achieving an optimal balance between systemic exposure and penetration of the blood-brain barrier is a critical challenge. patsnap.com Enhancing bioavailability and ensuring sustained receptor occupancy in the brain are key goals for the clinical viability of such compounds. patsnap.com

Elucidating Novel Signaling Pathways and Receptor Interactions

Metabotropic glutamate receptor 8 is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase through a Gi/o protein, leading to a decrease in cyclic AMP (cAMP) levels. nih.govnih.gov The interaction of AZ 12216052 with mGluR8 potentiates this signaling cascade in the presence of glutamate. nih.gov Recent research has begun to uncover more complex aspects of its interaction with the receptor. Studies have shown that AZ 12216052 can induce receptor internalization, a process often associated with receptor desensitization. biorxiv.org This suggests that AZ 12216052 may act as a desensitization-biased agonist, a finding that adds a new layer of complexity to its functional profile and potential long-term effects. biorxiv.org

Combination Therapies and Polypharmacology Approaches

The potential for using AZ 12216052 in combination with other therapeutic agents is an area that remains largely unexplored. There is currently no specific research available on combination therapies involving this compound. However, the concept of polypharmacology, where a single molecule is designed to interact with multiple targets, or the use of combination therapies, is a growing area of interest in the treatment of complex neurological and psychiatric disorders. nih.gov Future research could investigate whether co-administration of AZ 12216052 with other drugs could offer synergistic benefits or mitigate potential side effects.

Advanced In Vivo Modeling Techniques

The in vivo investigation of AZ 12216052 has primarily utilized rodent models of anxiety and pain. researchgate.netuni-hamburg.de Notably, studies have employed apolipoprotein E-deficient (ApoE-/-) mice, which exhibit heightened anxiety-like behaviors, to assess the anxiolytic potential of mGluR8 modulation. nih.gov The use of mGluR8 knockout mice has been instrumental in revealing the potential off-target effects of AZ 12216052. researchgate.net Looking forward, more sophisticated in vivo models could provide deeper insights. For instance, zebrafish larvae are being used as a model system to study the distinct roles of mGluR8 paralogs (grm8a and grm8b) during development. frontiersin.org The application of such novel model systems could further elucidate the complex functions of the mGluR8 system.

| In Vivo Model | Application in mGluR8 Research | Reference |

| Wild-type mice | Assessing anxiolytic effects of mGluR8 modulators | nih.gov |

| mGluR8 knockout mice | Investigating specificity and off-target effects | researchgate.net |

| Apolipoprotein E-deficient (ApoE-/-) mice | Modeling heightened anxiety states | nih.gov |

| Neuropathic rat models | Studying analgesic activity | researchgate.net |

| Zebrafish larvae | Elucidating developmental roles of mGluR8 paralogs | frontiersin.org |

Biomarker Discovery and Validation for mGluR8 Modulation

A significant challenge in the clinical development of drugs targeting the central nervous system is the lack of reliable biomarkers to measure target engagement and therapeutic response. For mGluR modulators, the development of positron emission tomography (PET) imaging agents is a promising avenue for in vivo quantification of receptor occupancy in the brain. thieme-connect.com For example, a PET tracer for the mGluR2 negative allosteric modulator has been developed to help guide clinical decision-making and dose selection. thieme-connect.com Currently, there are no specific biomarkers that have been validated for monitoring the activity of AZ 12216052 or for assessing the modulation of mGluR8 in a clinical setting. The discovery and validation of such biomarkers will be crucial for advancing mGluR8-targeted therapies into clinical practice.

Q & A

Basic Research Questions

Q. What are the primary molecular targets and mechanisms of action of AZ 12216052, and how do these inform its anti-anxiety and anti-inflammatory properties?

- Methodological Answer : AZ 12216052 is identified as a GPR8 antagonist and a positive allosteric modulator of mGluR8 (metabotropic glutamate receptor 8) . To confirm target specificity, researchers should:

- Conduct competitive binding assays against related GPCRs (e.g., mGluR2, mGluR4) to rule off-target effects.

- Use siRNA knockdown or CRISPR-Cas9 gene editing in cell models to isolate receptor-specific responses.

- Validate anti-inflammatory activity via cytokine profiling (e.g., IL-6, TNF-α suppression in LPS-induced inflammation models) .

Q. What experimental models are most appropriate for studying AZ 12216052’s efficacy in metabolic disorder research?

- Methodological Answer :

- In vitro : Use adipocyte differentiation assays to assess lipid metabolism modulation, paired with glucose uptake measurements in 3T3-L1 cells.

- In vivo : Employ diet-induced obesity (DIO) mouse models to evaluate weight gain, insulin sensitivity, and inflammatory markers. Include control groups treated with established GPR8 antagonists (e.g., comparative studies with AZ 8838) .

- Data Validation : Ensure reproducibility by adhering to standardized protocols for metabolic cage studies (e.g., consistent fasting periods, calibrated indirect calorimetry) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported target specificity (e.g., GPR8 vs. mGluR8 modulation) for AZ 12216052?

- Methodological Answer :

- Perform radioligand displacement assays with selective mGluR8 and GPR8 ligands (e.g., [³H]AZ 12216052) to quantify binding affinity.

- Use conditional knockout models (e.g., mGluR8⁻/⁻ mice) to isolate behavioral outcomes in anxiety tests (elevated plus maze, open field).

- Apply computational docking simulations to compare binding poses in GPR8 and mGluR8 crystal structures .

- Cross-validate findings with independent labs to rule out batch-specific compound variations .

Q. What strategies optimize AZ 12216052’s experimental design for longitudinal studies on metabolic and neurological endpoints?

- Methodological Answer :

- Dosage Optimization : Use pharmacokinetic profiling (plasma half-life, brain penetration via LC-MS/MS) to determine dosing intervals.

- Endpoint Selection : Combine metabolic (leptin/adiponectin levels) and neurological (corticosterone levels, hippocampal BDNF expression) markers.

- Statistical Power : Calculate sample sizes using pilot data variability (α=0.05, β=0.2) to avoid underpowered conclusions .

- Ethics Compliance : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for animal/human study approvals .

Data Analysis & Validation

Q. How should researchers address variability in AZ 12216052’s anti-inflammatory data across different experimental setups?

- Methodological Answer :

- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem) to identify trends.

- Sensitivity Analysis : Test compound stability under varying conditions (pH, temperature) to rule out degradation artifacts.

- Blinded Analysis : Use third-party labs to reanalyze raw data (e.g., Western blot quantification) to minimize bias .

Table: Key Pharmacological Properties of AZ 12216052

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。